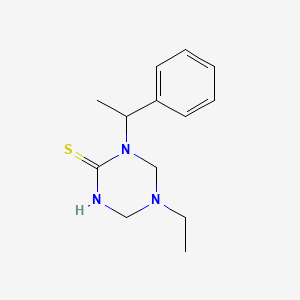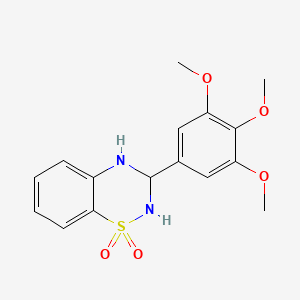![molecular formula C25H30Cl2N2O4 B4288110 N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B4288110.png)
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide
描述
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a dichlorophenyl group, an ethoxy-hydroxyphenyl group, and an isoquinolinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Synthesis of the ethoxy-hydroxyphenyl intermediate: This step involves the ethoxylation and hydroxylation of a phenyl ring to introduce ethoxy and hydroxy groups.
Formation of the isoquinolinyl intermediate: This step involves the cyclization of an appropriate precursor to form the isoquinoline ring system.
Coupling of intermediates: The final step involves the coupling of the dichlorophenyl, ethoxy-hydroxyphenyl, and isoquinolinyl intermediates through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification methods: Such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation products: Quinones, hydroxy derivatives.
Reduction products: Reduced isoquinoline derivatives.
Substitution products: Halogenated, alkylated, or other substituted derivatives.
科学研究应用
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory, analgesic, or anticancer agent.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors, such as G-protein-coupled receptors or ion channels.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Signaling Pathways: Modulating signaling pathways that regulate cellular processes, such as apoptosis, proliferation, or differentiation.
相似化合物的比较
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-2-[1-(3-methoxy-4-hydroxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyhexahydro-2(1H)-isoquinolinyl]acetamide: Similar structure but with a hexahydro isoquinoline ring instead of an octahydro ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O4/c1-2-33-22-13-16(6-9-21(22)30)24-18-5-3-4-10-25(18,32)11-12-29(24)15-23(31)28-20-8-7-17(26)14-19(20)27/h6-9,13-14,18,24,30,32H,2-5,10-12,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTHAUVEDZILFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3CCCCC3(CCN2CC(=O)NC4=C(C=C(C=C4)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~5~-(2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288027.png)
![N~5~-(2-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4288033.png)
![4-FLUORO-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE](/img/structure/B4288040.png)
![3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(4-METHYLBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288046.png)
![6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4288047.png)
![3-CYCLOHEXYL-N~5~-{2-[(2-METHOXYBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4288048.png)
![3-(3,4-dimethoxyphenyl)-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4288056.png)


![2-[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4288075.png)
![methyl 2-({[4a-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288083.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4288095.png)
![N-benzyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288107.png)
![2-(4-chlorophenyl)-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4288118.png)
